

Structural Analysis of Pomalidomide-6-O-CH₃: A Technical Guide

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Compound of Interest

Compound Name: Pomalidomide-6-O-CH₃

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Abstract

Pomalidomide-6-O-CH₃ is a derivative of pomalidomide, a potent immunomodulatory agent used in the treatment of multiple myeloma. This methoxy-substituted analog serves as a crucial ligand for the E3 ubiquitin ligase Cereblon (CRBN), a key component in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the structural and functional characteristics of **Pomalidomide-6-O-CH₃**, including its chemical properties, a representative synthesis protocol, and its mechanism of action within the Cereblon-mediated protein degradation pathway. While specific experimental structural analysis data for **Pomalidomide-6-O-CH₃** is not extensively available in public literature, this guide leverages data from its parent compound, pomalidomide, to provide a comparative and insightful analysis.

Introduction

Pomalidomide, an analog of thalidomide, has demonstrated significant therapeutic efficacy, primarily through its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex.^[1] This interaction modulates the substrate specificity of the ligase, leading to the ubiquitination and

subsequent proteasomal degradation of specific target proteins, known as neosubstrates.[2][3] The development of derivatives such as **Pomalidomide-6-O-CH3** is driven by the need for tailored CRBN ligands in the rapidly advancing field of targeted protein degradation, particularly in the design of PROTACs.[4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's degradation. **Pomalidomide-6-O-CH3** serves as the E3 ligase-recruiting moiety in such constructs.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Pomalidomide-6-O-CH3** is presented in Table 1. This data is compiled from chemical supplier technical data sheets.

Property	Value	Reference(s)
IUPAC Name	4-amino-2-(2,6-dioxopiperidin-3-yl)-6-methoxyisoindoline-1,3-dione	N/A
CAS Number	1547163-08-5	
Molecular Formula	C ₁₄ H ₁₃ N ₃ O ₅	
Molecular Weight	303.27 g/mol	
Appearance	Crystalline solid	(for pomalidomide)
Solubility	Soluble in DMSO	
Storage	Store at -20°C	

Synthesis

A specific, detailed experimental protocol for the synthesis of **Pomalidomide-6-O-CH3** is not readily available in peer-reviewed literature. However, based on general methods for the synthesis of pomalidomide derivatives, a representative protocol can be proposed. The most common route involves the nucleophilic aromatic substitution (S_NAr) of a fluorinated thalidomide analog.

Representative Experimental Protocol: Synthesis of Pomalidomide-6-O-CH₃

This protocol is a representative procedure based on the synthesis of similar pomalidomide analogs.

Materials:

- 4-Fluoro-6-methoxy-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Fluorinated precursor)
- Ammonia (as a solution in a suitable solvent, e.g., 7N in Methanol)
- N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Standard laboratory glassware and purification apparatus (e.g., flash chromatography system)

Procedure:

- Dissolve the fluorinated precursor (1 equivalent) in anhydrous DMF or DMSO.
- Add a solution of ammonia (excess, e.g., 10-20 equivalents) to the reaction mixture.
- Heat the reaction mixture to a temperature between 80-120 °C.
- Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield **Pomalidomide-6-O-**

CH₃.

Structural Analysis

As of the date of this guide, specific crystallographic and detailed spectroscopic data for **Pomalidomide-6-O-CH₃** have not been published. Therefore, this section provides a comparative analysis based on the well-characterized parent compound, pomalidomide.

Crystallography

No crystal structure for **Pomalidomide-6-O-CH₃** is currently available in the Cambridge Structural Database (CSD) or the Protein Data Bank (PDB).

Spectroscopic Analysis

Detailed NMR and mass spectrometry data for **Pomalidomide-6-O-CH₃** are not available in the public domain. The following tables summarize the expected and observed spectroscopic data for the parent compound, pomalidomide, which can serve as a reference for the characterization of its 6-O-CH₃ derivative.

Table 2: ¹H NMR Data of Pomalidomide

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Reference(s)
11.09	s	1H	NH (glutarimide)	
7.48-7.46	m	1H	Aromatic CH	
7.04-6.98	m	2H	Aromatic CH	
6.47	s	2H	NH ₂	
5.07-5.02	dd	1H	CH (glutarimide)	
2.91-2.84	m	1H	CH ₂ (glutarimide)	
2.62-2.50	m	2H	CH ₂ (glutarimide)	
2.05-2.01	m	1H	CH ₂ (glutarimide)	

Note: Spectra recorded in DMSO-d₆. The presence of a methoxy group at the 6-position in **Pomalidomide-6-O-CH₃** would be expected to introduce a singlet peak around 3.8-4.0 ppm in the ¹H NMR spectrum and alter the chemical shifts and splitting patterns of the aromatic protons.

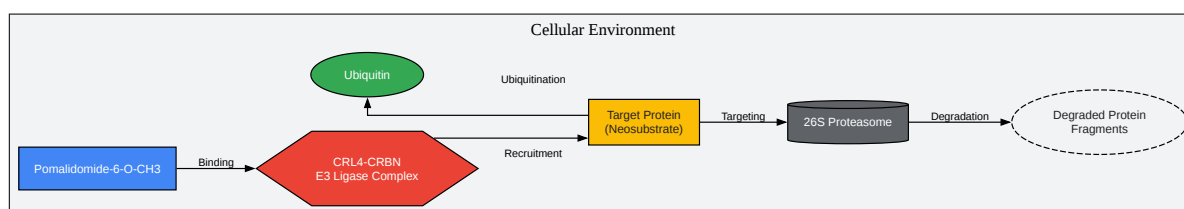
Table 3: Mass Spectrometry Data of Pomalidomide

Ion	m/z (Observed)	Fragmentation Products (m/z)	Reference(s)
[M+H] ⁺	274.0822	257.07, 229.06, 201.06, 174.05, 163.05, 147.04	

Note: The expected [M+H]⁺ for **Pomalidomide-6-O-CH₃** (C₁₄H₁₃N₃O₅) would be approximately 304.0879.

Mechanism of Action: Cereblon-Mediated Protein Degradation

Pomalidomide-6-O-CH₃, like its parent compound, functions by binding to Cereblon (CRBN), a substrate receptor of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4CRBN). This binding event induces a conformational change in the substrate-binding pocket of CRBN, leading to the recruitment of specific proteins, termed neosubstrates, that are not endogenous targets of the ligase. The CRL4CRBN complex then polyubiquitinates the recruited neosubstrate, marking it for degradation by the 26S proteasome.

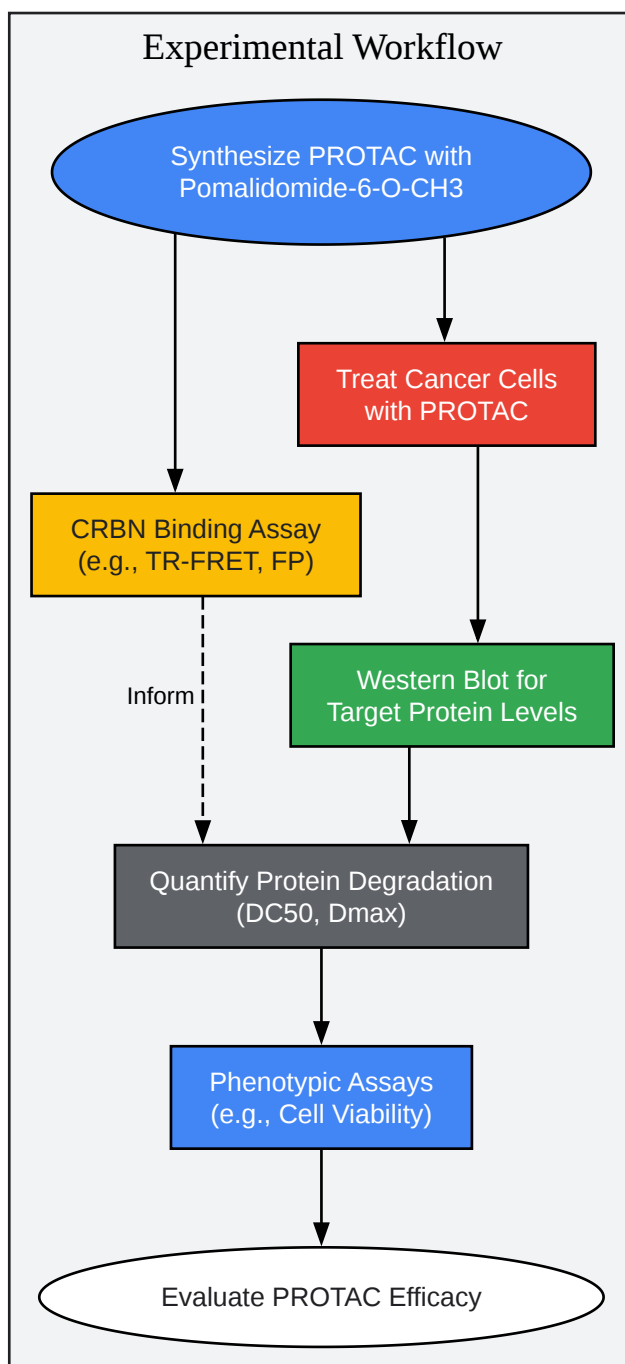


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Figure 1: Cereblon-mediated protein degradation pathway initiated by **Pomalidomide-6-O-CH₃**.

Experimental Workflow for Assessing Cereblon Binding and Protein Degradation

The following diagram illustrates a typical workflow to evaluate the efficacy of a **Pomalidomide-6-O-CH₃**-based PROTAC.



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Figure 2: A typical experimental workflow for the evaluation of a PROTAC utilizing **Pomalidomide-6-O-CH3**.

Conclusion

Pomalidomide-6-O-CH3 is a valuable chemical tool for researchers in the field of targeted protein degradation. Its function as a Cereblon ligand enables the development of novel PROTACs for the potential treatment of various diseases. While detailed structural characterization of this specific analog remains to be published, the extensive knowledge of its parent compound, pomalidomide, provides a solid foundation for its application and further investigation. Future studies focusing on the co-crystal structure of **Pomalidomide-6-O-CH3** with the CRL4CRBN complex and its neosubstrates will be invaluable for the rational design of next-generation protein degraders.

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